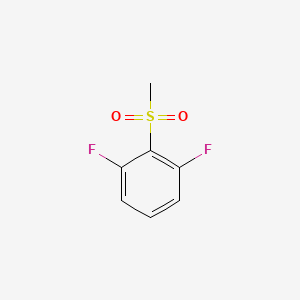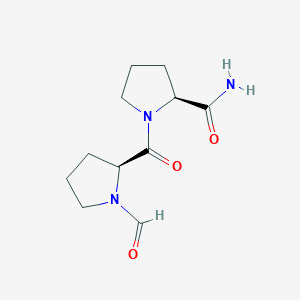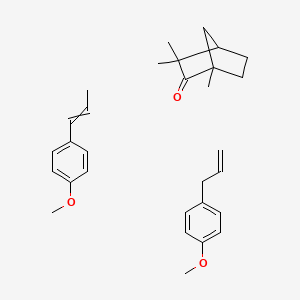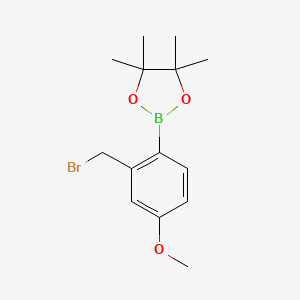![molecular formula C26H26N2+2 B12518029 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium) CAS No. 742042-89-3](/img/structure/B12518029.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a complex organic compound that features a biphenyl core with two pyridinium groups attached via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) typically involves the following steps:
Diazo Coupling Reaction: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Formaldehyde Treatment: The bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the pyridinium groups, converting them into pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted biphenyl or pyridinium derivatives.
Aplicaciones Científicas De Investigación
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with molecular targets through its pyridinium groups. These groups can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with various biomolecules and metal ions. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a similar structure but features bipyridinium groups instead of methylpyridinium groups.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): Another similar compound with hexafluorophosphate counterions.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is unique due to its specific combination of biphenyl and methylpyridinium groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in coordination chemistry and materials science.
Propiedades
Número CAS |
742042-89-3 |
|---|---|
Fórmula molecular |
C26H26N2+2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-methyl-1-[[3-[3-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-9-13-27(14-10-21)19-23-5-3-7-25(17-23)26-8-4-6-24(18-26)20-28-15-11-22(2)12-16-28/h3-18H,19-20H2,1-2H3/q+2 |
Clave InChI |
XEIXTPYXYWMEOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)



![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)

![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)

